molecular formula C15H18O3 B3023483 3-(2-Oxo-1-phenylcyclohexyl)propanoic acid CAS No. 2819-68-3

3-(2-Oxo-1-phenylcyclohexyl)propanoic acid

Cat. No. B3023483
M. Wt: 246.3 g/mol
InChI Key: ZDCBPGXPFYLDBZ-UHFFFAOYSA-N
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Patent
US09187437B2

Procedure details

A mixture of 3-(2-oxo-1-phenylcyclohexyl)propanoic acid (1 g, 4.06 mmol), potassium hydroxide (0.770 g, 13.72 mmol), hydrazine monohydrate (0.348 mL, 6.09 mmol), and ethylene glycol (5 mL) was heated to 130° C. for 1.5 h. The condenser was removed and the mixture was heated to 200° C. for 30 min. The reaction mixture was then heated under reflux with a reflux condenser for additional 1.5 h. The reaction mixture was cooled to room temperature and diluted with 1N HCl to a total reaction volume of 25 mL. The precipitated product was collected by filtration, washed several times with water, and dried in vacuo to obtain 3-(1-phenylcyclohexyl) propanoic acid as a white solid (Int. 2, 923 mg, 93% yield). HPLC: tR=3.7 min, Chromolith SpeedRod 4.6×50 mm, 4 min gradient, Detection Wave length 220 nm, Starting solvent: 10% aq. MeOH-0.2% H3PO4; Final solvent: 90% aq. MeOH-0.2% H3PO4. LC/MS: m/e 215.19 (M+H-H2O)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1([CH2:14][CH2:15][C:16]([OH:18])=[O:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[K+].O.NN>C(O)CO>[C:8]1([C:3]2([CH2:14][CH2:15][C:16]([OH:18])=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1C(CCCC1)(C1=CC=CC=C1)CCC(=O)O
Name
Quantity
0.77 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.348 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The condenser was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 200° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a reflux condenser for additional 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with 1N HCl to a total reaction volume of 25 mL
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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